6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
“6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole ring: This can be achieved through the nitration of a suitable precursor.
Construction of the pyranopyrazole core: This involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Introduction of the amino and carbonitrile groups: These functional groups are typically introduced through substitution reactions, using reagents like amines and nitriles.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of high-throughput screening: to identify the most efficient catalysts and reaction conditions.
Scale-up processes: to ensure that the reactions can be performed on a large scale without compromising the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halides, amines, or nitriles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new pyranopyrazole derivatives with potential biological activities.
Biology
Biological assays: The compound can be tested for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: Due to its complex structure and potential biological activities, the compound may serve as a lead compound for the development of new therapeutic agents.
Industry
Material science: The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of “6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyranopyrazole derivatives: These compounds share the core pyranopyrazole structure and may have similar biological activities.
Benzodioxole derivatives: Compounds containing the benzodioxole ring may have comparable chemical properties and reactivity.
Uniqueness
The uniqueness of “6-AMINO-4-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H15N5O5 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
6-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H15N5O5/c1-7(2)15-14-13(9(5-18)16(19)27-17(14)21-20-15)8-3-11-12(26-6-25-11)4-10(8)22(23)24/h3-4,7,13H,6,19H2,1-2H3,(H,20,21) |
InChI Key |
WEMVTEHVQLCPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Origin of Product |
United States |
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